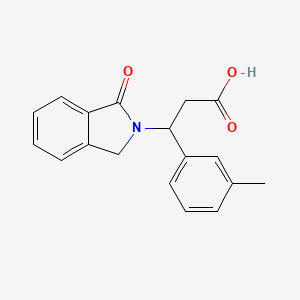

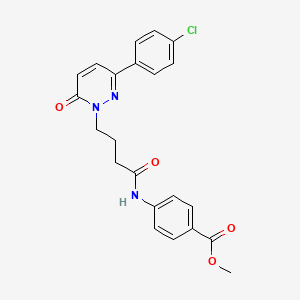

methyl 4-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups, including an amide group, a benzoate ester group, and a pyridazine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

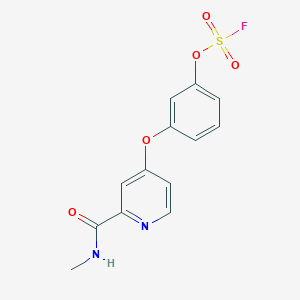

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, a six-membered ring with two nitrogen atoms, would likely be a key feature of its structure .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group could participate in condensation or hydrolysis reactions, while the chlorophenyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester could affect its solubility, while the aromatic ring systems could contribute to its stability .Scientific Research Applications

Antimicrobial and Antibacterial Activities

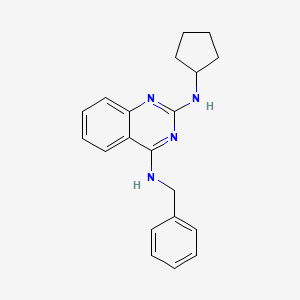

- Antimicrobial Agents : Research reveals that compounds structurally related to methyl 4-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate exhibit significant antimicrobial properties. For example, a study focused on the synthesis of new quinazolines, which are structurally similar, demonstrated potential antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007). Another study synthesized novel 1,3-oxazole clubbed pyridyl-pyrazolines, with related structures, showing promising results against cancer cell lines and pathogenic strains (Katariya, Vennapu, & Shah, 2021).

Anticoccidial Activity

- Anticoccidial Compounds : Similar compounds to methyl 4-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate have been developed for their anticoccidial activity. For instance, a study developed derivatives structurally akin to this compound, which showed efficacy against Eimeria tenella, a causative agent of coccidiosis (Shibamoto & Nishimura, 1986).

Anti-Cancer and Antimicrobial Applications

- Cancer and Microbial Resistance : Related compounds have been investigated for their anticancer and antimicrobial potential. A study synthesizing new compounds with a similar structure to methyl 4-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate showed encouraging anticancer activities and potential in overcoming microbe resistance to drugs (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition Property

- Corrosion Inhibition : Studies have also been conducted on Schiff base ligands, similar in structure to the subject compound, which have shown effectiveness as corrosion inhibitors. A study focusing on Schiff bases derived from Imidazole, which shares structural similarities, demonstrated good corrosion inhibition properties on mild steel in acidic solutions (Pandiarajan, Easwaramoorthy, Hajarabeevi, & Karthikeyan, 2020).

Anticonvulsant and Muscle Relaxant Activities

- Anticonvulsant and Muscle Relaxant Properties : Derivatives similar to methyl 4-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate have been synthesized and evaluated for their anticonvulsant and muscle relaxant activities. A particular study synthesized a series of related compounds which showed promising anticonvulsant activity in models of seizures and significant muscle relaxant activity (Sharma, Verma, Sharma, & Prajapati, 2013).

Mechanism of Action

Target of Action

Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, such as binding to active sites, altering protein conformation, or blocking enzymatic pathways .

Biochemical Pathways

Compounds of similar structure often influence pathways related to their target proteins or enzymes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its eventual elimination .

Result of Action

The effects would likely be dependent on the specific targets and pathways that the compound influences .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

methyl 4-[4-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]butanoylamino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClN3O4/c1-30-22(29)16-6-10-18(11-7-16)24-20(27)3-2-14-26-21(28)13-12-19(25-26)15-4-8-17(23)9-5-15/h4-13H,2-3,14H2,1H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUPNJPGUPNXLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-(3,4,5-Trimethoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione](/img/structure/B2380757.png)

![N-[2-(2-Chlorophenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2380759.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2380760.png)

![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-1-(6-ethoxybenzo[d]thiazol-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2380764.png)

![2-(2-chloro-6-fluorobenzyl)-N-isobutyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2380767.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(2-methylthiazol-4-yl)phenyl)acetamide](/img/structure/B2380769.png)

![2-methyl-3-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]propanenitrile](/img/structure/B2380771.png)

![4-[[2-(Bromomethyl)aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2380773.png)